2-acétamido-2-désoxy-α-D-glucopyranose, méthyl ester

Vue d'ensemble

Description

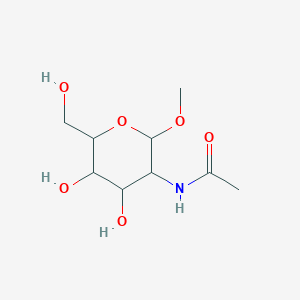

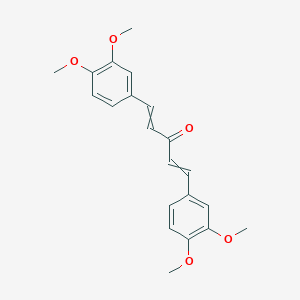

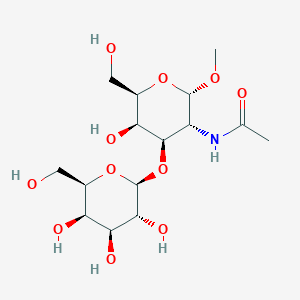

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent commonly used in various scientific research fields. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the anomeric hydroxyl group is methylated. This compound is known for its role in glycosylation processes and is often utilized in studies related to carbohydrate chemistry and glycobiology .

Applications De Recherche Scientifique

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: The compound is employed in studies of glycosylation processes and the role of carbohydrates in biological systems.

Medicine: It is investigated for its potential in drug development, particularly in designing glycosylated drugs with improved pharmacokinetic properties.

Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of other complex molecules

Mécanisme D'action

Target of Action

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Methyl N-acetyl-α-D-glucosaminide, is a biochemical reagent . It is primarily used in life science research as a biological material or organic compound

Mode of Action

It is known to be used in various biochemical assays .

Biochemical Pathways

It is used as a substrate in assays of n-acetyl-a-d-glucosaminidase , suggesting it may be involved in pathways related to this enzyme.

Action Environment

The action of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under specific conditions as mentioned in the Certificate of Analysis .

Analyse Biochimique

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known to vary with different dosages .

Metabolic Pathways

It is known to be involved in various metabolic pathways .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the glycosylation of methyl alpha-D-glucopyranoside with acetamido groups. The reaction typically uses methanol as a solvent and a catalyst such as bromide ions to promote the glycosidation process . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves large-scale glycosylation reactions. These processes are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required quality standards .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation yields carboxylic acids, reduction produces amines, and substitution reactions result in various derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

- N-Acetyl-D-glucosamine

Uniqueness

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific configuration and functional groups, which make it particularly useful in glycosylation studies. Compared to its beta-anomer, the alpha-anomer has different reactivity and binding properties, which can be advantageous in certain biochemical applications .

Propriétés

Numéro CAS |

6082-04-8 |

|---|---|

Formule moléculaire |

C9H17NO6 |

Poids moléculaire |

235.23 g/mol |

Nom IUPAC |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12) |

Clé InChI |

ZEVOCXOZYFLVKN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC)CO)O)O |

Synonymes |

Methyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside; Methyl N-Acetyl-α-D-glucosaminide; Methyl N-Acetyl-α-glucosaminide; NSC 77914; α-Methyl N-Acetylglucosaminide; _x000B_GlcNAc1-α-OMe; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?

A1: Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []

Q2: What specific reaction involving Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is highlighted in the research?

A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)